molecular formula C5H8O3S B017394 3-(Acetylthio)propanoic acid CAS No. 41345-70-4

3-(Acetylthio)propanoic acid

Cat. No.: B017394
CAS No.: 41345-70-4
M. Wt: 148.18 g/mol
InChI Key: AYQXANXXZYKTDL-UHFFFAOYSA-N
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Description

3-(Acetylthio)propanoic acid, also known as S-acetyl-3-mercaptopropionic acid, is an organic compound with the molecular formula C5H8O3S. It is a derivative of 3-mercaptopropionic acid where the thiol group is protected by an acetyl group.

Scientific Research Applications

3-(Acetylthio)propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

3-(Acetylthio)propanoic acid can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation .

Mechanism of Action

Target of Action

3-(Acetylthio)propionic acid, also known as S-Acetyl-3-mercaptopropionic acid, is a synthetic intermediate . It is potentially used as an enzyme inhibitor , suggesting that its primary targets are likely to be specific enzymes within biological systems.

Mode of Action

This interaction could involve the compound binding to the active site of the enzyme or altering the enzyme’s structure, thereby affecting the enzyme’s ability to catalyze its specific reaction .

Biochemical Pathways

Given its potential role as an enzyme inhibitor , it can be inferred that it may impact the pathways associated with the targeted enzymes

Result of Action

As an enzyme inhibitor, it could potentially alter cellular processes by modulating the activity of its target enzymes . The specific effects would depend on the roles of these enzymes in cellular metabolism.

Biochemical Analysis

Biochemical Properties

It is known that the compound can potentially be used as an enzyme inhibitor This suggests that 3-(Acetylthio)propionic acid may interact with various enzymes and proteins, possibly altering their function or activity

Cellular Effects

Given its potential role as an enzyme inhibitor , it could influence cell function by modulating the activity of certain enzymes This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a potential enzyme inhibitor , it may exert its effects at the molecular level by binding to enzymes and altering their activity This could lead to changes in gene expression and other cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Acetylthio)propanoic acid can be synthesized through the acetylation of 3-mercaptopropionic acid. The reaction typically involves the use of acetyl chloride or acetic anhydride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common. The product is then purified through recrystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The compound can be reduced back to 3-mercaptopropionic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides, sulfoxides.

    Reduction: 3-mercaptopropionic acid.

    Substitution: Amides, thioesters.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acetyl-protected thiol group, which provides stability and selectivity in synthetic applications. This protection allows for controlled deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-acetylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQXANXXZYKTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294439
Record name 3-(acetylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41345-70-4
Record name 41345-70-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(acetylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Acetylthio)propionic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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